molecular formula C13H14N2 B13282483 N-benzyl-4-methylpyridin-3-amine

N-benzyl-4-methylpyridin-3-amine

Cat. No.: B13282483
M. Wt: 198.26 g/mol
InChI Key: ZYXBSOFMPDYZLE-UHFFFAOYSA-N
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Description

N-benzyl-4-methylpyridin-3-amine is an organic compound that belongs to the class of amines It features a benzyl group attached to a pyridine ring, which is substituted with a methyl group at the 4-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-methylpyridin-3-amine typically involves the reaction of 4-methylpyridin-3-amine with benzyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent, such as ethanol or acetonitrile, under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

While the specific compound "N-benzyl-4-methylpyridin-3-amine" is not directly discussed in the provided search results, related compounds and concepts offer insights into its potential applications, particularly in pharmaceutical research.

Potential Applications Based on Related Compounds and Research

  • (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine: This compound is a key starting material in the synthesis of 3-{(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxo-propanenitrile,2-hydroxypropane-1,2,3-tricarboxylate, which is disclosed in WO 02/096909 and US7301023 .
  • Derivatives with Anti-inflammatory and Anti-oxidative Activities: N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative [decyl-(4-methoxy-benzyl)-methyl-amine; DMMA] exhibit anti-neoplastic, anti-inflammatory, and anti-oxidative activities . BMDA and DMMA could potentially be used as new drugs for curing inflammatory bowel disease (IBD) and rheumatoid arthritis (RA) .

Relevant Information on Related Topics

  • PRMT5 Inhibitors: Protein arginine methyltransferase 5 (PRMT5) is a novel epigenetic anti-tumor target . PRMT5 inhibitors have shown tumor growth inhibitory effects in clinical experiments .
  • Metal Derivatives: Novel metal derivatives and coordination compounds have potential anticancer and antitumor activities .
  • Tautomerism: NMR spectroscopy can be used to study tautomerism of heteroaromatic compounds .

Mechanism of Action

The mechanism of action of N-benzyl-4-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-methylpyridin-2-amine: Similar structure but with the amine group at the 2-position.

    N-benzyl-3-methylpyridin-4-amine: Similar structure but with the methyl group at the 3-position.

    N-benzyl-4-ethylpyridin-3-amine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

N-benzyl-4-methylpyridin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Biological Activity

N-benzyl-4-methylpyridin-3-amine is a compound of interest due to its potential therapeutic applications and biological activities. This article delves into its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

C13H16N2\text{C}_{13}\text{H}_{16}\text{N}_2

This structure features a pyridine ring substituted with a benzyl group and a methyl group, which may influence its biological properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, pyridine derivatives have shown significant antiproliferative activity against various cancer cell lines, including HeLa and A549. The structure–activity relationship (SAR) indicates that modifications in the functional groups attached to the pyridine ring can enhance efficacy, resulting in lower IC50 values (concentration required to inhibit cell growth by 50%) .

Table 1: Antiproliferative Activity of Pyridine Derivatives

CompoundCell LineIC50 (μM)
This compoundHeLa0.058
This compoundA5490.035
This compoundMDA-MB-2310.021

2. Anti-inflammatory Activity

The anti-inflammatory effects of N-benzyl derivatives have been explored in various studies. For example, compounds derived from similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β in cellular models . The inhibition of the JNK and p38 MAPK pathways has been identified as a mechanism through which these compounds exert their anti-inflammatory effects.

Case Study: Inhibition of Inflammatory Mediators
In an experimental model of colitis induced by 2,4-dinitrobenzenesulfonic acid (DNBS), treatment with N-benzyl derivatives resulted in reduced severity of inflammation, as evidenced by decreased myeloperoxidase activity and lower levels of inflammatory cytokines .

3. Antimicrobial Activity

N-benzyl derivatives have also shown promising antimicrobial properties. Research indicates that similar benzyl-substituted compounds possess strong antibacterial and antifungal activities. For instance, certain N-benzyl ethylenediamine derivatives exhibited significant efficacy against resistant strains such as MRSA .

Table 2: Antimicrobial Efficacy of N-benzyl Derivatives

CompoundActivity TypeEfficacy Level
N-benzyl ethylenediamineAntibacterialHigh against MRSA
Salinomycin N-benzyl amidesAnticancerPotent against drug-resistant cell lines

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, particularly at the G2/M phase, through modulation of cyclin-dependent kinases .
  • Cytokine Modulation : The ability to downregulate inflammatory cytokines is critical for therapeutic applications in inflammatory diseases.
  • Antimicrobial Mechanisms : The interaction with bacterial proteases suggests a novel pathway for antimicrobial action .

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

N-benzyl-4-methylpyridin-3-amine

InChI

InChI=1S/C13H14N2/c1-11-7-8-14-10-13(11)15-9-12-5-3-2-4-6-12/h2-8,10,15H,9H2,1H3

InChI Key

ZYXBSOFMPDYZLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)NCC2=CC=CC=C2

Origin of Product

United States

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